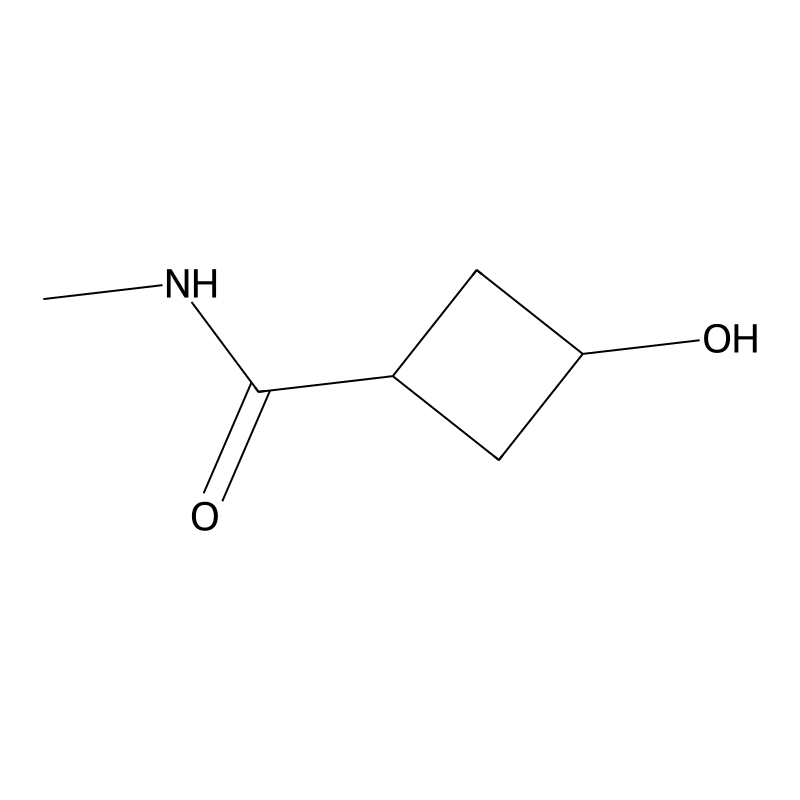

3-Hydroxy-cyclobutanecarboxylic acid methylamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Hydroxy-cyclobutanecarboxylic acid methylamide, also known as 3-hydroxy-N-methylcyclobutane-1-carboxamide, is a cyclic amino acid derivative with the molecular formula and a molecular weight of approximately 129.16 g/mol. This compound is recognized for its unique structure, which includes a cyclobutane ring and a hydroxyl group, making it an interesting subject for research in various fields, including medicinal chemistry and biochemistry .

- Amidation: Reacting with amines to form substituted amides.

- Esterification: Under acidic conditions, it can react with alcohols to form esters.

- Reduction Reactions: The carbonyl group can be reduced to form alcohols or other derivatives.

The compound's reactivity is largely influenced by the presence of the hydroxyl and amide functional groups, which can facilitate hydrogen bonding and influence its solubility in various solvents .

Several synthetic routes have been proposed for the preparation of 3-hydroxy-cyclobutanecarboxylic acid methylamide:

- One-Step Synthesis: This method utilizes readily available precursors and employs straightforward reaction conditions to yield the final product efficiently.

- Multi-Step Synthesis: Involves the formation of intermediate compounds that are subsequently converted into 3-hydroxy-cyclobutanecarboxylic acid methylamide through a series of reactions.

Modern synthetic methodologies often leverage advanced techniques such as microwave-assisted synthesis or enzymatic catalysis to improve yields and reduce reaction times .

3-Hydroxy-cyclobutanecarboxylic acid methylamide has potential applications in:

- Pharmaceutical Research: As a lead compound for developing new drugs due to its unique structure.

- Biochemical Studies: Serving as a substrate or inhibitor in enzymatic reactions.

- Material Science: Investigating its properties for use in polymer synthesis or as an additive in various formulations .

While specific interaction studies involving 3-hydroxy-cyclobutanecarboxylic acid methylamide are scarce, similar compounds have been investigated for their interactions with biological macromolecules such as proteins and nucleic acids. These studies are crucial for understanding how this compound might behave in biological systems and its potential therapeutic effects.

3-Hydroxy-cyclobutanecarboxylic acid methylamide shares structural similarities with several other cyclic amino acids and derivatives. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Hydroxy-cyclobutanecarboxylic acid | C6H10O3 | Lacks the amide functionality; more hydrophobic. |

| Methyl 3-hydroxycyclobutanecarboxylate | C6H10O3 | Contains an ester group instead of an amide. |

| Cyclobutane-1-carboxylic acid | C5H8O2 | Simpler structure; lacks hydroxyl group. |

These compounds highlight the uniqueness of 3-hydroxy-cyclobutanecarboxylic acid methylamide, particularly its amide functional group, which could influence its solubility and reactivity compared to others . Further research into these similarities could provide insights into the potential applications and mechanisms of action of this compound.

The synthesis of 3-Hydroxy-cyclobutanecarboxylic acid methylamide relies on well-established methodologies for functionalizing cyclobutane derivatives, with particular emphasis on the installation of hydroxyl and amide functionalities [1] . The compound's unique four-membered ring structure presents both opportunities and challenges in synthetic chemistry, requiring careful optimization of reaction conditions to achieve high yields and selectivity.

Reductive Amination Approaches

Reductive amination represents one of the most versatile and widely employed methodologies for synthesizing 3-Hydroxy-cyclobutanecarboxylic acid methylamide [4] [5] [6]. This approach typically involves the condensation of a carbonyl precursor with methylamine, followed by selective reduction of the resulting imine intermediate.

The classical reductive amination protocol employs sodium cyanoborohydride (NaBH₃CN) as the reducing agent, which demonstrates excellent selectivity for imine reduction over ketone or aldehyde reduction [5] [6]. Under optimized conditions, the reaction proceeds at pH 3-4 in methanol or acetonitrile, with reaction temperatures maintained between 0-25°C to ensure optimal stereoselectivity [6] [7]. The mild acidic conditions facilitate imine formation while preventing over-reduction of the carbonyl substrate.

Research has demonstrated that the choice of reducing agent significantly impacts both yield and stereochemical outcome [8] [9]. Sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as an alternative reducing agent that provides enhanced selectivity in certain cyclobutane systems [4] [9]. This reagent operates under slightly different pH conditions and can tolerate a broader range of functional groups, making it particularly useful for complex substrates bearing additional reactive centers.

The mechanistic pathway involves initial condensation between the carbonyl compound and methylamine to form an iminium intermediate, followed by hydride delivery to the less hindered face of the iminium carbon [5] [6]. The stereoselectivity of this process can be influenced by the conformation of the cyclobutane ring and the steric environment around the reaction center [4] [10].

Industrial applications have demonstrated that reductive amination can be successfully scaled to kilogram quantities with yields typically ranging from 70-85% [1] . Critical parameters for scale-up include precise pH control, temperature management, and efficient removal of water formed during the condensation step [11].

Mitsunobu Reaction Applications in Stereoselective Synthesis

The Mitsunobu reaction has proven to be a powerful tool for the stereoselective synthesis of 3-Hydroxy-cyclobutanecarboxylic acid methylamide derivatives, particularly when starting from cyclobutanol precursors [12] [13] [14] [15]. This methodology enables the direct conversion of alcohols to amides with complete inversion of stereochemistry, providing access to specific stereoisomers that may be challenging to obtain through other routes.

The classical Mitsunobu protocol employs diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in combination with triphenylphosphine (PPh₃) and an appropriate nucleophile [12] [13]. For the synthesis of methylamide derivatives, the reaction typically uses N-methylphthalimide or N-methylbenzamide as the nitrogen source, followed by deprotection to reveal the desired amide functionality.

Recent developments have focused on optimizing the Mitsunobu reaction for cyclobutane substrates, which present unique challenges due to ring strain and conformational constraints [13] [14]. Studies have shown that the reaction proceeds with excellent stereoselectivity when the hydroxyl group is positioned at the 3-position of the cyclobutane ring, with yields typically ranging from 60-80% depending on the specific substrate and reaction conditions [13].

The stereochemical outcome of the Mitsunobu reaction is governed by the SN2-type mechanism, which ensures complete inversion of configuration at the reaction center [12] [14]. This predictable stereochemistry makes the Mitsunobu approach particularly valuable for the synthesis of specific diastereomers of 3-Hydroxy-cyclobutanecarboxylic acid methylamide.

Optimization studies have revealed that solvent choice significantly impacts reaction efficiency [13]. Tetrahydrofuran (THF) and dichloromethane (DCM) are the most commonly employed solvents, with THF generally providing superior yields for cyclobutane substrates [16] [13]. Temperature control is also critical, with most reactions performed at 0°C to room temperature to minimize side reactions and decomposition of the azodicarboxylate reagent.

Catalytic Systems for Hydroxyl Group Functionalization

The selective functionalization of hydroxyl groups in cyclobutane derivatives requires sophisticated catalytic systems that can accommodate the unique structural features of four-membered rings [17] [18] [19] [20]. Several catalytic approaches have been developed specifically for the transformation of hydroxyl functionalities in strained ring systems.

Rhodium-catalyzed systems have emerged as particularly effective for hydroxyl group functionalization in cyclobutane derivatives [18] [21] [22] [23]. These catalysts demonstrate exceptional selectivity for C-H activation and subsequent functionalization, enabling the direct introduction of various functional groups at positions adjacent to hydroxyl substituents [18] [20].

The Rh(cod)OH catalyst system, in combination with chiral phosphine ligands such as MeDuphos, has been successfully employed for asymmetric hydroacylation reactions of cyclobutene precursors [18]. These reactions proceed under mild conditions (room temperature to 80°C) and provide excellent enantioselectivities (up to 98% ee) for the resulting cyclobutane products [18] [22].

Silver-based catalytic systems have also shown remarkable efficiency for hydroxyl group functionalization in cyclobutane derivatives [17] [24]. The AgBF₄ catalyst operates through a unique π-acid activation mechanism, enabling polar strain-release ring-opening reactions that proceed with high diastereoselectivity (up to >98:2 dr) [17]. These reactions typically employ hydroxyarenes as nucleophiles and operate under mild conditions with low catalyst loadings (1-5 mol%).

Copper-catalyzed systems represent another important class of catalysts for hydroxyl group functionalization [19] [20]. These systems are particularly effective for oxidative transformations and C-H functionalization reactions. The CuBr catalyst, in combination with appropriate ligands, has been employed for the synthesis of highly functionalized cyclobutene derivatives through selective hydroxyl group activation [19].

Recent advances in iron catalysis have provided environmentally benign alternatives for hydroxyl group functionalization [25]. Iron-based catalysts with redox-active pyridine(diimine) ligands have demonstrated effectiveness for [2+2] cycloaddition reactions of unactivated alkenes, providing access to diverse cyclobutane derivatives under mild conditions [25].

The choice of catalytic system depends on several factors, including the desired transformation, substrate structure, and stereochemical requirements [20] [26]. Catalyst loading typically ranges from 1-10 mol%, with higher loadings sometimes required for challenging substrates or large-scale reactions [18] [19].

Industrial-Scale Production Considerations

The translation of laboratory-scale synthetic methodologies to industrial-scale production requires careful consideration of multiple factors, including economic viability, environmental impact, and process safety [27] [28] [29].

Solvent Selection and Reaction Kinetics

Solvent selection represents a critical parameter in the industrial-scale synthesis of 3-Hydroxy-cyclobutanecarboxylic acid methylamide [27] [29] [30]. Green chemistry principles emphasize the use of environmentally benign solvents that minimize waste generation and reduce environmental impact [27] [29].

Preferred solvents for industrial applications include ethanol, water, and ethyl acetate, which offer excellent safety profiles and can be easily recovered and recycled [27] [29]. These solvents have largely replaced more toxic alternatives such as dichloromethane and dimethylformamide in commercial processes [31] [29].

Reaction kinetics optimization is essential for maximizing throughput and ensuring consistent product quality [30] [32]. Most synthetic routes to 3-Hydroxy-cyclobutanecarboxylic acid methylamide follow first-order kinetics, with the rate-determining step typically involving C-C bond formation or C-H activation [30] [33].

Temperature control is particularly critical for industrial processes, as many reactions are exothermic and require precise thermal management [30] [32]. Continuous monitoring of reaction temperature, combined with efficient heat removal systems, ensures optimal reaction rates while preventing thermal decomposition or side product formation [11] [30].

Catalyst recovery and recycling represents another important consideration for industrial applications [29] [20]. Heterogeneous catalysts are generally preferred over homogeneous systems due to their ease of separation and potential for reuse [27] [29]. Recent developments in supported catalyst systems have enabled efficient recovery and recycling of expensive metal catalysts [18] [20].

Purification Techniques and Yield Optimization

Industrial-scale purification of 3-Hydroxy-cyclobutanecarboxylic acid methylamide requires robust and scalable techniques that can consistently deliver high-purity products [31] [34] [35].

Crystallization represents the most widely employed purification technique for industrial applications, offering advantages in terms of cost, scalability, and product purity [31] [34]. Recrystallization from ethanol-water mixtures typically achieves purities of 98-99.5% with recovery yields of 70-85% [34]. The process involves dissolution of the crude product in hot ethanol, followed by controlled cooling and addition of water to induce crystallization [31] [34].

Distillation techniques are particularly effective for volatile cyclobutane derivatives [31] [34] [11]. Vacuum distillation at reduced pressure (0.1-0.5 atm) and temperatures of 90-95°C enables efficient separation of the desired product from impurities while minimizing thermal decomposition [31] [34]. This technique is especially suitable for large-scale operations due to its high throughput and excellent scalability [34].

Liquid-liquid extraction provides an efficient method for initial purification and removal of aqueous impurities [31] [34]. The use of diethyl ether or ethyl acetate as the organic phase, combined with pH-controlled aqueous phases, enables selective extraction of the desired product with recovery yields of 75-85% [34].

Advanced purification techniques such as High-Performance Liquid Chromatography (HPLC) are typically reserved for laboratory-scale applications or final polishing steps, as they offer superior purity (>99%) but limited throughput and higher costs [34] [35].

Yield optimization strategies focus on minimizing product loss during workup and purification procedures [30] [33]. Key approaches include:

- Optimization of reaction stoichiometry to minimize excess reagents and simplify purification [30]

- Implementation of continuous flow processes to reduce hold-up volumes and improve mass transfer [28]

- Development of telescoped synthetic sequences that eliminate intermediate isolation steps [33]

- Application of process analytical technology (PAT) for real-time monitoring and control [30]

Quality control measures are essential for ensuring consistent product quality in industrial operations [27] [31]. These include rigorous testing of raw materials, in-process monitoring of critical parameters, and comprehensive analysis of final products using techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy [31] [11].

Waste stream management represents an increasingly important consideration for industrial processes [27] [29]. Effective strategies include solvent recovery and recycling systems, treatment of aqueous waste streams, and development of more atom-efficient synthetic routes that minimize waste generation [27] [29].